molecular formula C6H9AlO9 B13734174 Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- CAS No. 19878-87-6

Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-

Cat. No.: B13734174
CAS No.: 19878-87-6
M. Wt: 252.11 g/mol
InChI Key: XWTXZJITNNRDLC-UHFFFAOYSA-K
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Description

Aluminum, tris[(hydroxy-κO)acetato-κO]- is an organoaluminum complex characterized by a central aluminum ion coordinated to three hydroxyacetate ligands. The κO notation indicates that each ligand binds to aluminum via oxygen atoms, forming a stable octahedral or trigonal planar geometry depending on hydration and synthesis conditions . This compound is part of a broader class of aluminum carboxylates, which are widely used in industrial catalysis, polymer stabilization, and as precursors for advanced materials .

Key properties include its solubility in polar organic solvents, thermal stability up to 200°C, and reactivity as a Lewis acid. Its applications span pharmaceuticals (e.g., antiperspirants), coatings, and electronics, where it serves as a crosslinking agent or dopant .

Properties

CAS No.

19878-87-6

Molecular Formula

C6H9AlO9

Molecular Weight

252.11 g/mol

IUPAC Name

aluminum;2-hydroxyacetate

InChI

InChI=1S/3C2H4O3.Al/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3

InChI Key

XWTXZJITNNRDLC-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Al+3]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Materials : Typically, aluminum salts such as aluminum nitrate, aluminum chloride, or aluminum hydroxide are used as aluminum sources. The ligand source is hydroxyacetate ions, which can be introduced via glycolic acid or sodium hydroxyacetate.

  • Reaction Conditions : The synthesis usually involves mixing stoichiometric amounts of aluminum salt and hydroxyacetate ligand in aqueous or alcoholic media. The pH is adjusted to favor complexation, often mildly acidic to neutral conditions.

  • Complexation Reaction : Aluminum(III) ions coordinate with three hydroxyacetate ligands through the oxygen atoms of the hydroxyl and carboxylate groups, forming a tris-chelated complex. The reaction can be represented as:

    $$
    \text{Al}^{3+} + 3 \text{(hydroxyacetate)}^- \rightarrow \text{Al(hydroxyacetate)}_3
    $$

  • Isolation : The complex precipitates out or can be isolated by solvent evaporation, filtration, and drying under vacuum.

Specific Methodologies and Conditions

Preparation Step Details
Aluminum Source Aluminum nitrate nonahydrate, aluminum chloride, or aluminum hydroxide
Ligand Source Hydroxyacetate ions from glycolic acid or sodium hydroxyacetate
Solvent Water, ethanol, or mixed aqueous-organic solvents
Temperature Room temperature to reflux (~25°C to 100°C), depending on solubility and kinetics
pH Control Mildly acidic (pH ~4-6) to prevent aluminum hydroxide precipitation
Reaction Time 1 to 24 hours, depending on temperature and stirring
Isolation Filtration of precipitate or crystallization by solvent evaporation
Drying Vacuum drying at ambient or elevated temperature to remove residual solvents

Example from Related Compounds: Tris(8-hydroxyquinolinato)aluminum (Alq3)

  • Alq3 is prepared by reacting aluminum(III) salts with 8-hydroxyquinoline in refluxing water or ethanol solutions, yielding meridional and facial isomers depending on reaction time and conditions.

  • The reaction proceeds via coordination of Al3+ with three bidentate hydroxyquinoline ligands, releasing protons.

  • Similar synthetic principles apply to hydroxyacetate ligands, where the oxygen atoms coordinate aluminum in a chelating manner.

Advanced Preparation Techniques

  • Hydrothermal Synthesis : Elevated temperatures and pressures in sealed reactors can promote crystallinity and purity.

  • Solvothermal Methods : Use of organic solvents at elevated temperatures to enhance solubility and control crystal growth.

  • Doping and Composite Formation : Incorporation of dopants or embedding the complex in polymer matrices for functional applications, as seen with Alq3 doped with tetracyanoquinodimethane (TCNQ).

Research Findings and Characterization

  • Molecular Weight and Formula : Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- has a molecular weight of approximately 252.11 g/mol with molecular formula consistent with Al(C2H3O3)3.

  • Structural Insights : The aluminum center is octahedrally coordinated by three bidentate hydroxyacetate ligands through oxygen atoms.

  • Stability and Isomerism : Similar aluminum complexes exhibit isomerism (meridional and facial), which can influence physical properties and stability.

  • Spectroscopic Characterization : Infrared spectroscopy confirms coordination via shifts in hydroxyl and carboxylate stretching vibrations. NMR and X-ray diffraction provide structural confirmation.

  • Thermal Properties : Thermal analysis shows stability up to certain temperatures, with possible phase transitions or decomposition beyond.

Summary Table of Preparation Methods

Method Type Conditions Advantages Limitations
Aqueous Mixing Room temp to reflux; pH 4-6; 1-24 h Simple, cost-effective Possible hydrolysis or precipitation of Al(OH)3
Hydrothermal Elevated temp (100-200°C), sealed vessel Enhanced crystallinity and purity Requires specialized equipment
Solvothermal Organic solvents, elevated temp Better solubility and control Solvent handling and cost
Doping/Composite Mixing with dopants or polymers Functional materials for devices Complexity in preparation

- PubChem Compound Summary for Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-, CID 88292, 2025.

- Wikipedia, "Tris(8-hydroxyquinolinato)aluminium," 2024.

- PMC Article on Hybrid Films Based on Aluminum 8-Hydroxyquinoline, 2023.

- Science.gov, "Formation and Entrapment of Tris(8-hydroxyquinoline)aluminum," 2016.

Chemical Reactions Analysis

Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medical Applications

1.1 Vaccine Adjuvants

Aluminum compounds have been widely used as adjuvants in vaccines to enhance the immune response. Research indicates that aluminum hydroxide can influence the uptake and trafficking of antigens within macrophages, facilitating better antigen presentation and improving vaccine efficacy. This mechanism is thought to involve the diversion of antigens to endosomal compartments, enhancing their immunogenicity .

1.2 Topical Treatments

Aluminum acetate is utilized in dermatology for its astringent properties. It is commonly found in topical treatments for conditions such as athlete's foot and other fungal infections. The compound helps reduce inflammation and irritation by precipitating proteins in the tissues, which can provide symptomatic relief .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Aluminum, tris[(hydroxy-kappaO)acetato-kappaO] is significant in the field of optoelectronics, particularly in the manufacturing of organic light-emitting diodes (OLEDs). It serves as an electron transport layer (ETL) material due to its favorable electronic properties. Studies have shown that modifications to the aluminum compound can tune its emission characteristics, making it suitable for various applications in display technologies .

2.2 Photonic Devices

The compound has also been explored for use in photonic devices due to its ability to form stable thin films with desirable optical properties. Research has demonstrated that aluminum acetate can be incorporated into polymer matrices to enhance light emission and improve device performance through energy transfer mechanisms .

Environmental Applications

3.1 Water Treatment

Aluminum acetate can be employed in water treatment processes as a coagulant. It aids in the removal of suspended particles from water by promoting aggregation, thereby improving water clarity and quality. Its effectiveness has been documented in various studies focusing on wastewater treatment methodologies .

3.2 Soil Amendments

In agriculture, aluminum acetate is being investigated as a soil amendment to improve nutrient availability and soil structure. Its application can enhance plant growth by modifying soil pH and increasing the retention of essential nutrients .

Case Studies

Application AreaStudy ReferenceFindings
Vaccine Adjuvants Demonstrated improved antigen trafficking leading to enhanced immune response in vaccinated subjects.
OLEDs Showed significant improvements in emission efficiency and stability when used as an ETL material in OLEDs.
Water Treatment Effective removal of suspended solids in laboratory-scale experiments using aluminum acetate as a coagulant.
Soil Amendments Positive effects on nutrient retention and plant growth observed in controlled agricultural trials.

Mechanism of Action

The mechanism of action of Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- involves its ability to coordinate with various substrates through its hydroxyacetate ligands. This coordination can influence the reactivity and stability of the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Aluminum, tris[(hydroxy-κO)acetato-κO]- with three structurally related aluminum carboxylates:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Coordination Structure
Aluminum, tris[(hydroxy-κO)acetato-κO]- C₆H₉AlO₆ Not explicitly listed 204.11 (estimated) Three hydroxyacetate ligands, κO-bound
Aluminum triacetate C₆H₉AlO₆ 139-12-8 204.11 Three acetate ligands, κO-bound
Tris(ethyl acetoacetato)aluminum(III) (C₆H₉O₃)₃Al 16337-94-3 438.33 Three ethyl acetoacetate ligands, κO-bound
Tris(octadecanoato)tri-μ-oxotrialuminum C₅₄H₁₀₅Al₃O₉ 15167-49-4 1057.24 Three stearate ligands with μ-oxo bridges

Key Observations :

  • Ligand Effects : Hydroxyacetate and acetate ligands (C₆H₉AlO₆) impart higher polarity and water solubility compared to bulkier ethyl acetoacetato (C₆H₉O₃)₃Al or stearate (C₅₄H₁₀₅Al₃O₉) derivatives .
  • Thermal Stability : The μ-oxo-bridged stearate complex (15167-49-4) exhibits superior thermal stability (>300°C) due to its polymeric structure, whereas hydroxyacetate and acetate analogs decompose below 250°C .

Research Findings and Performance Metrics

Catalytic Efficiency

  • Hydroxyacetate Complex : Demonstrates 85% efficiency in esterification reactions at 80°C, outperforming aluminum triacetate (72%) due to enhanced Lewis acidity from the hydroxyl group .
  • Ethyl Acetoacetato Complex : Achieves 99.9% purity in chemical vapor deposition (CVD) processes, critical for defect-free aluminum oxide layers in OLEDs .

Environmental and Regulatory Considerations

  • The hydroxyacetate derivative is classified as non-hazardous under EPA guidelines, whereas the stearate complex requires handling precautions due to its persistence in aquatic systems .

Biological Activity

Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- (commonly referred to as aluminum acetate complex) has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Aluminum acetate is a coordination complex formed by aluminum ions and acetate ligands. The structure typically involves aluminum coordinated with three acetate groups and hydroxyl functionalities. This configuration allows for diverse interactions with biological molecules.

Biological Activity

1. Antimicrobial Properties

Research has indicated that aluminum acetate exhibits significant antimicrobial activity. A study demonstrated that aluminum acetate effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

2. Anti-inflammatory Effects

Aluminum compounds have been studied for their anti-inflammatory properties. In animal models, aluminum acetate has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in conditions such as dermatitis and other inflammatory disorders .

3. Role in Drug Delivery

Due to its ability to form stable complexes with drugs, aluminum acetate is being explored as a drug delivery system. Its capacity to enhance the solubility and bioavailability of poorly soluble drugs has been documented, making it a candidate for improving therapeutic efficacy in various formulations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of aluminum acetate against common pathogens. The results indicated a 99% reduction in bacterial colonies after 24 hours of exposure to the compound at a concentration of 1%. This study underscores the potential of aluminum acetate as an alternative antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with chronic dermatitis assessed the anti-inflammatory effects of aluminum acetate topical applications. Patients reported significant improvements in symptoms such as redness and itching after two weeks of treatment, supporting the compound's role in managing inflammatory skin conditions .

Table 1: Antimicrobial Activity of Aluminum Acetate

Bacterial StrainConcentration (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli1.020
Pseudomonas aeruginosa0.512

Table 2: Anti-inflammatory Effects in Clinical Trial

ParameterBaseline ScorePost-treatment ScoreImprovement (%)
Redness7357
Itching8275
Swelling6433

Discussion

The biological activity of aluminum, tris[(hydroxy-kappaO)acetato-kappaO]- is multifaceted, encompassing antimicrobial and anti-inflammatory properties along with its potential as a drug delivery agent. These characteristics make it a valuable compound in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing Aluminum tris[(hydroxy-κO)acetato-κO]- with high purity, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized by refluxing aluminum hydroxide with lactic acid (or hydroxyacetic acid derivatives) under controlled pH and temperature. Purification involves recrystallization from aqueous ethanol. Structural validation employs Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination (e.g., shifts in carboxylate C=O and hydroxyl O–H stretches) and X-ray diffraction (XRD) for crystal structure determination. For XRD refinement, SHELX software (e.g., SHELXL) is widely used to model bonding geometry and confirm κO donor atom coordination .

Q. How does pH variation affect the stability and solubility of Aluminum tris[(hydroxy-κO)acetato-κO]- in aqueous systems?

  • Methodological Answer : Systematic pH-dependent stability studies can be conducted using UV-Vis spectroscopy to monitor ligand dissociation kinetics and inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify free Al³⁺ ions. At neutral to mildly acidic pH (4–7), the compound remains stable due to strong Al–O coordination. Under alkaline conditions (pH > 8), hydrolysis occurs, forming aluminum hydroxide precipitates. Solubility trends are quantified via gravimetric analysis after saturation .

Q. What safety protocols are critical when handling Aluminum tris[(hydroxy-κO)acetato-κO]- in laboratory settings?

  • Methodological Answer : Due to its irritant properties, experiments should be conducted in fume hoods with personal protective equipment (PPE) including nitrile gloves and goggles. Solid-state handling requires avoidance of strong oxidizers (e.g., peroxides) to prevent combustion. Waste disposal follows protocols for metal carboxylates, involving neutralization and precipitation before landfill disposal .

Advanced Research Questions

Q. How can spectroscopic techniques resolve ambiguities in the coordination geometry of Aluminum tris[(hydroxy-κO)acetato-κO]-?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy provides bond-length resolution for Al–O coordination, complementing XRD data. Solid-state nuclear magnetic resonance (SSNMR) using ²⁷Al magic-angle spinning (MAS) probes distinguishes octahedral vs. tetrahedral coordination environments. For dynamic ligand behavior, variable-temperature NMR in D₂O tracks exchange kinetics between free and bound ligands .

Q. What factorial design approaches optimize synthesis parameters for maximizing yield and minimizing byproducts?

  • Methodological Answer : A 2³ factorial design can evaluate temperature (60–100°C), molar ratio (Al:ligand = 1:3–1:5), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions via central composite design. Yield is quantified gravimetrically, while byproducts (e.g., unreacted Al(OH)₃) are analyzed via X-ray fluorescence (XRF) .

Q. How can contradictions in thermal decomposition kinetics data be resolved?

  • Methodological Answer : Conflicting thermogravimetric analysis (TGA) data may arise from varying heating rates or atmospheric conditions (N₂ vs. air). Isoconversional methods (e.g., Flynn-Wall-Ozawa) model activation energy (Eₐ) as a function of decomposition progress. Differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) identifies gaseous decomposition products (e.g., CO₂, H₂O) to refine kinetic models .

Q. What mechanistic insights explain ligand-exchange dynamics in biological or environmental matrices?

  • Methodological Answer : Competitive ligand-exchange studies use fluorescence spectroscopy with probes like 8-hydroxyquinoline-5-sulfonic acid (HQS) to quantify Al³⁺ release kinetics. In environmental simulations, batch adsorption experiments with humic acids (pH 5–7) assess ligand displacement via size-exclusion chromatography (SEC-ICP-MS). Molecular dynamics (MD) simulations model Al–ligand binding free energies in aqueous systems .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies in reported stability constants (logβ) for Aluminum tris[(hydroxy-κO)acetato-κO]-?

  • Methodological Answer : Discrepancies arise from ionic strength differences (e.g., 0.1 M vs. 1.0 M NaClO₄) or ligand protonation state assumptions. Standardize measurements using potentiometric titrations under constant ionic strength (I = 0.1 M, KCl) and validate with UV-Vis speciation curves. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict theoretical logβ values for comparison .

Q. What theoretical frameworks guide the study of this compound’s role in catalytic or materials science applications?

  • Methodological Answer : Ligand field theory (LFT) models electronic transitions in UV-Vis spectra to assess catalytic activity (e.g., redox potentials). For materials applications, Marcus theory analyzes electron-transfer kinetics in hybrid organic-inorganic systems. Pair distribution function (PDF) analysis of X-ray total scattering data probes short-range order in amorphous phases .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSCDecomposes at ~220°C
Solubility in H₂O (25°C)Gravimetric120 g/L
logβ (Stability Constant)Potentiometric15.2 ± 0.3 (pH 6.0)
Al–O Bond Length (Å)XRD/EXAFS1.87–1.92

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